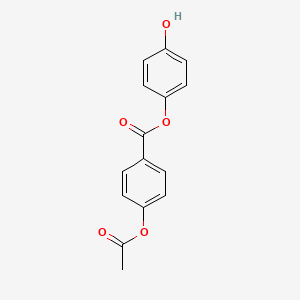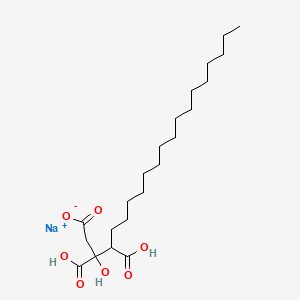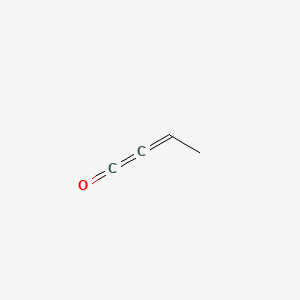
1,2-Butadienone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Butadienone, also known as methyl allene, is an organic compound with the formula CH₂=C=CHCH₃. It is an isomer of 1,3-butadiene, a common monomer used to make synthetic rubber. This compound is a colorless, flammable gas and is one of the simplest substituted allenes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Butadienone can be synthesized through various methods. One common approach involves the dehydrogenation of butenes. This process typically requires a catalyst and high temperatures to facilitate the removal of hydrogen atoms from the butene molecules .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the cracking of hydrocarbons to produce ethylene. The C4-fraction obtained by cracking and separated by distillation consists of many compounds, predominantly 1,3-butadiene, isobutene, and 1-butene. This compound comprises less than 1% of this mixture and is partially purified by extraction with N-methylpyrrolidone .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Butadienone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: In this reaction, one atom or group of atoms in the molecule is replaced by another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogens like chlorine (Cl₂) and bromine (Br₂) are frequently used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can produce alkanes .
Wissenschaftliche Forschungsanwendungen
1,2-Butadienone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: While not commonly used directly in medicine, its derivatives and reaction products are of interest for developing new pharmaceuticals.
Industry: It is used in the production of synthetic rubber and other industrial materials.
Wirkmechanismus
The mechanism by which 1,2-butadienone exerts its effects involves its ability to participate in various chemical reactions due to its unique structure. The compound’s double bonds allow it to undergo addition reactions, where new atoms or groups are added to the molecule. This reactivity makes it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: An isomer of 1,2-butadienone, commonly used in the production of synthetic rubber.
Isoprene: Another diene used in the production of natural rubber.
Chloroprene: Used in the production of neoprene rubber.
Uniqueness: this compound is unique due to its structure, which features a cumulated diene system (two double bonds adjacent to each other). This structure imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its isomers .
Eigenschaften
CAS-Nummer |
78957-08-1 |
|---|---|
Molekularformel |
C4H4O |
Molekulargewicht |
68.07 g/mol |
InChI |
InChI=1S/C4H4O/c1-2-3-4-5/h2H,1H3 |
InChI-Schlüssel |
YWAAKSBJISUYNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



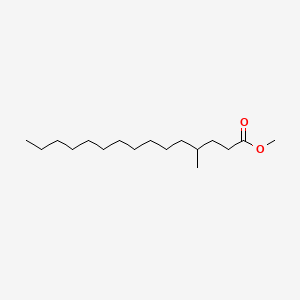
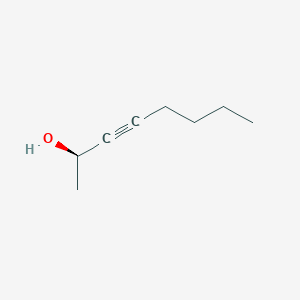

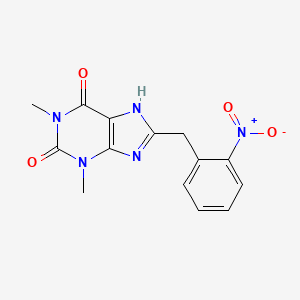
![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
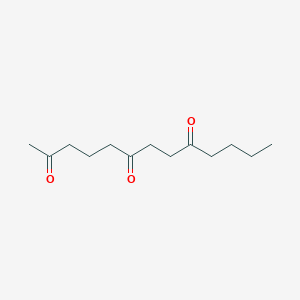
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
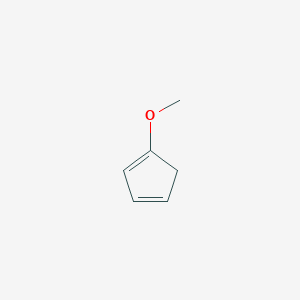
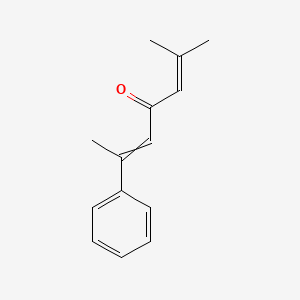
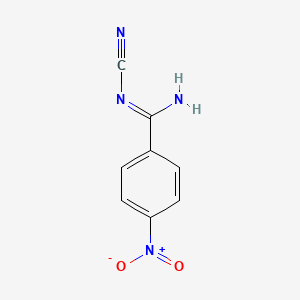
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
